Disperse blue 3

説明

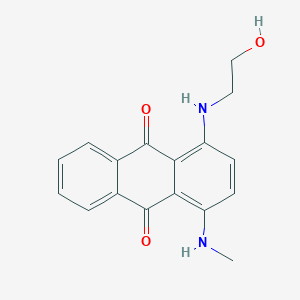

Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-18-12-6-7-13(19-8-9-20)15-14(12)16(21)10-4-2-3-5-11(10)17(15)22/h2-7,18-20H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXFWUZKOOWWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015819 | |

| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey-black powder; [MSDSonline] | |

| Record name | C.I. Disperse Blue 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4089 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86722-66-9, 2475-46-9 | |

| Record name | 1-[(2-Hydroxyethyl)amino]-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86722-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002475469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086722669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse blue 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Disperse Blue 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxyethylamino)-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-anthracenedione, 1,4-diamino-, N,N'-mixed 2-hydroxyethyl and methyl derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X7KL92596 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to C.I. 61505 (CAS: 2475-46-9) for Researchers and Drug Development Professionals

An In-depth Examination of a Histological Stain and its Broader Chemical Class

Introduction

C.I. 61505, scientifically known as 1,4-bis(butylamino)anthracene-9,10-dione, is a synthetic anthraquinone (B42736) dye.[1][2][3] It is cataloged under several names, including Solvent Blue 35, Sudan Blue II, and Oil Blue 35.[1][4] This deep blue, lipophilic compound is primarily utilized in industrial applications for coloring solvents, oils, fats, and plastics.[1] Within the scientific community, its principal application is as a lysochrome (fat-soluble dye) for the histological staining of lipids, particularly triglycerides, in biological tissue samples.[5][6] While the direct relevance of C.I. 61505 to drug development is not established in current literature, its chemical backbone—the anthraquinone scaffold—is a key pharmacophore in several therapeutic agents, notably in oncology.[7][8][9][10][11][12][13] This guide provides a comprehensive overview of the technical data available for C.I. 61505, focusing on its application in experimental research, its toxicological profile, and the broader biological context of its chemical class for researchers and professionals in drug development.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of C.I. 61505 is presented below. The data is compiled from various safety data sheets and chemical databases.

| Property | Value |

| IUPAC Name | 1,4-bis(butylamino)anthracene-9,10-dione |

| Synonyms | C.I. 61505, Solvent Blue 35, Sudan Blue II, Oil Blue 35 |

| CAS Number | 2475-46-9 |

| Molecular Formula | C₂₂H₂₆N₂O₂ |

| Molecular Weight | 350.45 g/mol |

| Appearance | Dark blue powder |

| Melting Point | 120-122 °C |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, DMSO, acetone, benzene, and toluene.[1][14] |

| Acute Toxicity (Oral) | Some sources indicate it may be harmful if swallowed, though data is not consistently reported across all safety data sheets.[15] |

| Carcinogenicity | Not classified by IARC, NTP, or OSHA. However, some safety data sheets carry a warning that it may cause cancer, though this is often based on the broader class of compounds rather than specific data for C.I. 61505.[15] |

| Skin and Eye Irritation | May cause skin and eye irritation upon contact.[15] |

Experimental Applications: Histological Staining of Lipids

The primary research application of C.I. 61505 (Sudan Blue II) is the visualization of intracellular and extracellular lipids in tissue sections.[5][6]

Principle of Staining

The staining mechanism of Sudan dyes, including Sudan Blue II, is a physical process based on differential solubility.[16] These dyes are more soluble in the lipids within a tissue sample than in the solvent they are applied in. This preferential partitioning results in the selective coloring of lipid-rich structures, such as lipid droplets, myelin, and triglycerides.[16] Because the staining process is physical, it is crucial to use frozen tissue sections, as the organic solvents used in paraffin (B1166041) embedding would dissolve the lipids, leading to false-negative results.[16]

Experimental Protocol: Staining of Lipids in Frozen Tissue Sections

The following is a generalized protocol for the staining of lipids using C.I. 61505, synthesized from various histological resources. Researchers should optimize incubation times and concentrations based on their specific tissue and experimental setup.

Materials:

-

C.I. 61505 (Sudan Blue II) powder

-

Propylene (B89431) glycol or 70% ethanol (B145695)

-

Distilled water

-

Nuclear fast red or other suitable counterstain

-

Aqueous mounting medium (e.g., glycerin jelly)

-

Frozen tissue sections (5-10 µm) on glass slides

-

Coplin jars

-

Microscope

Procedure:

-

Section Preparation: Cut frozen tissue sections at 5-10 µm using a cryostat and mount them on glass slides.

-

Fixation: Fix the sections in a 10% formalin solution.

-

Washing: Gently wash the fixed sections with distilled water.

-

Dehydration (if using an alcoholic stain solution): Briefly rinse the slides in 70% ethanol.

-

Staining:

-

Propylene Glycol Method:

-

Immerse slides in 100% propylene glycol for 2-5 minutes.

-

Transfer to a pre-heated (60°C) Sudan Blue II solution in propylene glycol and incubate for 7-15 minutes.

-

Differentiate in 85% propylene glycol for 3 minutes.

-

-

Ethanol Method:

-

Immerse slides in a filtered, saturated solution of Sudan Blue II in 70% ethanol for 5-10 minutes.

-

Differentiate in 50-70% ethanol for a few seconds, monitoring microscopically until lipid structures are clearly defined and the background is pale.

-

-

-

Washing: Rinse the slides thoroughly with distilled water.

-

Counterstaining: Immerse the slides in a nuclear counterstain, such as Nuclear Fast Red, for 1-3 minutes to visualize cell nuclei.

-

Washing: Wash gently in tap water.

-

Mounting: Mount the coverslip with an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stain.

Expected Results:

-

Lipids (triglycerides, lipid droplets): Blue-black

-

Nuclei: Red (with Nuclear Fast Red counterstain)

Biological Activity and Relevance to Drug Development

Currently, there is a lack of scientific literature describing specific biological activities of C.I. 61505 beyond its use as a stain and general toxicological observations. No studies have been identified that investigate its potential as a therapeutic agent or its interaction with specific cellular signaling pathways.

However, the core structure of C.I. 61505, anthraquinone, is a privileged scaffold in medicinal chemistry. Numerous anthraquinone derivatives have been isolated from natural sources or synthesized and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][12] For instance, several synthetic 1,4-disubstituted anthraquinones have been evaluated for their potential as anticancer agents, with some showing cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for many of these compounds involves the intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[8]

It is important to note that these findings are for other anthraquinone derivatives and cannot be directly extrapolated to C.I. 61505. The specific butylamino side chains at the 1 and 4 positions of C.I. 61505 will significantly influence its chemical properties and biological interactions. Further research is required to determine if C.I. 61505 possesses any biological activities beyond its staining properties.

Conclusion

C.I. 61505 (CAS: 2475-46-9) is a well-characterized anthraquinone dye with a primary and established role in scientific research as a histological stain for lipids. Its application in this context is based on its physicochemical properties, specifically its lipophilicity. While the broader class of anthraquinones is of significant interest to drug development professionals due to their diverse biological activities, there is currently no evidence to suggest that C.I. 61505 itself possesses therapeutic potential or modulates specific signaling pathways. The available toxicological data is limited and warrants a cautious approach in its handling. For researchers, its value lies in its utility as a reliable tool for lipid visualization in tissues. Future investigations into the biological effects of this specific 1,4-disubstituted anthraquinone may reveal novel activities, but as of now, its role in the biomedical field is confined to the realm of histochemistry.

References

- 1. Oil Blue 35 - Wikipedia [en.wikipedia.org]

- 2. 1,4-Bis(butylamino)anthracene-9,10-dione|lookchem [lookchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Oil_Blue_35 [bionity.com]

- 5. selleckchem.com [selleckchem.com]

- 6. mpbio.com [mpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 12. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New 1,4-anthracene-9,10-dione derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. sds.metasci.ca [sds.metasci.ca]

- 16. benchchem.com [benchchem.com]

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione synthesis

An in-depth technical guide on the synthesis of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione, a substituted diaminoanthraquinone derivative, is presented for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for purification and characterization based on established methodologies for analogous compounds.

Introduction

1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione belongs to the class of unsymmetrically substituted 1,4-diaminoanthraquinones. These compounds are of significant interest due to their applications as dyes and pigments, and more recently, for their potential biological activities.[1][2] The anthraquinone (B42736) scaffold is a key structural motif in a variety of bioactive molecules, including some anticancer agents.[2] The synthesis of unsymmetrically substituted derivatives requires a strategic, multi-step approach to ensure the selective introduction of different amino substituents at the C1 and C4 positions of the anthraquinone core.

This guide proposes a robust synthetic strategy starting from commercially available 1,4-dihydroxyanthraquinone (quinizarin). The methodology is derived from established procedures for the synthesis of related N,N'-disubstituted 1,4-diaminoanthraquinones.[3]

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned via a two-step nucleophilic substitution reaction on a suitable 1,4-disubstituted anthraquinone precursor. A plausible and efficient route commences with 1,4-dihydroxyanthraquinone (quinizarin) and proceeds through a monoamino-monohydroxy intermediate. This intermediate is then subjected to a second amination reaction to yield the final unsymmetrically substituted product.

An alternative, yet common, starting material for such syntheses is 1-amino-4-bromo-9,10-anthraquinone.[4] The stepwise reaction with the respective amines, methylamine (B109427) followed by 2-hydroxyethylamine (or vice versa), would also lead to the desired product. The choice of starting material often depends on commercial availability and cost.

The proposed pathway starting from quinizarin (B34044) is outlined below:

Step 1: Monosubstitution with Methylamine In the first step, 1,4-dihydroxyanthraquinone is reacted with methylamine to yield 1-hydroxy-4-(methylamino)anthracene-9,10-dione. This reaction is typically carried out in a high-boiling point solvent and may be facilitated by a catalyst.

Step 2: Substitution with 2-Hydroxyethylamine The intermediate, 1-hydroxy-4-(methylamino)anthracene-9,10-dione, is then reacted with 2-hydroxyethylamine to replace the remaining hydroxyl group, affording the final product, 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic protocol. The yield and purity are target values based on similar reactions reported in the literature.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | 1,4-Dihydroxyanthraquinone | Methylamine | Pyridine (B92270), Boric Acid | 100-120 | 4-6 | 1-Hydroxy-4-(methylamino)anthracene-9,10-dione | 75-85 | >95 |

| 2 | 1-Hydroxy-4-(methylamino)anthracene-9,10-dione | 2-Hydroxyethylamine | NMP, Boric Acid | 120-140 | 6-8 | 1-(2-Hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione | 70-80 | >98 |

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Step 1: Synthesis of 1-Hydroxy-4-(methylamino)anthracene-9,10-dione

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with 1,4-dihydroxyanthraquinone (10.0 g, 41.6 mmol), boric acid (0.5 g, 8.1 mmol), and pyridine (100 mL).

-

Reaction Execution: The mixture is stirred under a nitrogen atmosphere, and an aqueous solution of methylamine (40%, 1.2 equivalents, 50.0 mmol) is added dropwise.

-

Heating: The reaction mixture is heated to 110°C and maintained at this temperature for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried in a vacuum oven at 60°C.

-

Purification: The crude product can be purified by recrystallization from ethanol (B145695) to yield the pure intermediate.

Step 2: Synthesis of 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with the intermediate from Step 1 (1-hydroxy-4-(methylamino)anthracene-9,10-dione, 5.0 g, 19.7 mmol), 2-hydroxyethylamine (1.5 equivalents, 29.6 mmol), boric acid (0.25 g, 4.0 mmol), and N-methyl-2-pyrrolidone (NMP) (80 mL).

-

Heating: The reaction mixture is heated to 130°C under a nitrogen atmosphere and stirred for 7 hours. The reaction is monitored by TLC.

-

Work-up and Isolation: Upon completion, the mixture is cooled to room temperature and poured into 200 mL of water. The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

Purification: The final product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the products.

-

Melting Point: To determine the melting point of the final product.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To identify the functional groups present.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Workflow

The general workflow for the synthesis and analysis of the target compound is depicted in the following diagram.

References

- 1. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

- 2. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE102006057652A1 - Process for the preparation of substituted aminoanthraquinones - Google Patents [patents.google.com]

- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Disperse Blue 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 3 (CAS No. 2475-46-9), an anthraquinone-based dye. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust framework for the experimental determination of its solubility in various organic solvents.

Qualitative Solubility Profile

This compound is a nonionic dye, and its solubility is largely dictated by the polarity of the solvent. It is characterized by its very low solubility in water and non-polar aliphatic hydrocarbons, and moderate to good solubility in more polar organic solvents. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Formula | Qualitative Solubility |

| Water | H₂O | Insoluble[1][2][3] |

| Petroleum Ether | - | Insoluble[2] |

| Carbon Tetrachloride | CCl₄ | Slightly Soluble[2][4] |

| Ethanol | C₂H₅OH | Soluble[2][4] |

| Acetone | C₃H₆O | Soluble[2][4] |

| Benzene | C₆H₆ | Soluble[2][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Soluble[5][6] (may require heating and sonication) |

| Methanol | CH₃OH | Slightly Soluble[5] (may require heating and sonication) |

| Supercritical Carbon Dioxide | CO₂ | Soluble (used in supercritical fluid dyeing)[7] |

Quantitative Solubility Data

Table 2: Template for Quantitative Solubility of this compound at 25°C

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | [Experimental Data] | [Experimental Data] |

| Ethanol | [Experimental Data] | [Experimental Data] |

| Benzene | [Experimental Data] | [Experimental Data] |

| Carbon Tetrachloride | [Experimental Data] | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Data] | [Experimental Data] |

| Methanol | [Experimental Data] | [Experimental Data] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Visible spectrophotometry. This method is highly suitable for colored compounds and offers reliable and reproducible results.

Principle

The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength (λmax), as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

UV-Visible Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Constant temperature shaker or water bath

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform a series of serial dilutions from the stock solution to create a set of at least five standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container to create a slurry.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

After agitation, allow the solution to stand undisturbed for a sufficient time to permit the excess, undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the undissolved solid.

-

-

Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample from the clear supernatant of the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.

-

Signaling Pathways and Logical Relationships

The solubility of a disperse dye is a critical parameter in dyeing processes, particularly in supercritical fluid dyeing. The logical relationship between key parameters in this process is illustrated below.

Caption: Factors influencing dye solubility and uptake.

References

- 1. chemcess.com [chemcess.com]

- 2. Anthraquinone - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. science.valenciacollege.edu [science.valenciacollege.edu]

Toxicological Profile of Disperse Blue 3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the anthraquinone (B42736) dye, Disperse Blue 3 (C.I. 61505; CAS No. 2475-46-9). The information presented herein is intended to support research, safety assessment, and regulatory compliance efforts.

Executive Summary

This compound is a synthetic dye widely used in the textile industry. Toxicological data indicates that it is harmful if swallowed and is a skin sensitizer, capable of causing allergic contact dermatitis. While one study found it to be non-mutagenic in a bacterial reverse mutation assay, other research has demonstrated its genotoxic potential in a mouse lymphoma assay. There is a notable lack of publicly available data on its aquatic toxicity. This guide summarizes the key toxicological endpoints, provides details on experimental methodologies, and illustrates relevant biological pathways.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2475-46-9 |

| Molecular Formula | C₁₇H₁₆N₂O₃ |

| Molecular Weight | 296.32 g/mol [1] |

| Appearance | Dark blue powder |

| Solubility | Soluble in acetone (B3395972) and ethanol; insoluble in water[2] |

Toxicological Data

The toxicological data for this compound is summarized in the following tables, categorized by endpoint.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 1600 mg/kg | [3] |

| LD₅₀ | Rat | Intraperitoneal | 700 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [3] |

Skin Sensitization

This compound is classified as a skin sensitizer.[1][2][4] It has been identified as a cause of allergic contact dermatitis from textiles.[5][6][7][8]

| Assay | Species | Result | Reference |

| Biphasic Murine Local Lymph Node Assay (LLNA) | Mouse | Moderate Sensitizer (Lowest concentration causing a significant increase in lymph node cell number: 3%) |

Genotoxicity

The genotoxicity of this compound has been evaluated in multiple studies with conflicting results.

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA1535, TA100, TA1538, TA98 | Not specified | Non-mutagenic | |

| Mouse Lymphoma Assay (tk locus) | L5178Y/TK+/-3.7.2C mouse lymphoma cells | With and without S9 | Genotoxic (264 mutants/10⁶ survivors, 109 MN/1000 cells at 15% survival) | [2] |

Carcinogenicity

There is no definitive classification of this compound as a carcinogen by major regulatory agencies.[2] However, long-term exposure to azo dyes, a class to which this compound belongs, has raised concerns due to the potential release of carcinogenic aromatic amines.[2]

Aquatic Toxicity

There is a significant lack of quantitative data regarding the aquatic toxicity of this compound. Safety Data Sheets often report "no data available" for toxicity to fish, daphnia, and algae.[9]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

General Protocol:

-

Bacterial Strains: Histidine-requiring (his-) mutant strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a minimal amount of histidine.

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (his+) that can grow on the histidine-deficient medium is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mouse Lymphoma Assay (MLA)

The MLA is an in vitro assay that detects gene mutations and clastogenic events at the thymidine (B127349) kinase (tk) locus in mouse lymphoma cells.

General Protocol:

-

Cell Line: L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the tk locus, are used.

-

Exposure: Cells are exposed to a range of concentrations of the test substance with and without metabolic activation (S9) for a defined period.

-

Mutation Expression: After exposure, the cells are cultured for a period to allow for the expression of any induced mutations.

-

Selection: The cells are then plated in a selective medium containing a cytotoxic pyrimidine (B1678525) analogue, such as trifluorothymidine (TFT).

-

Evaluation: Normal cells with a functional TK enzyme will incorporate the TFT and be killed, while mutant cells lacking the TK enzyme (tk-/-) will survive and form colonies. The mutant frequency is calculated and compared to the control.

Guinea Pig Maximization Test (GPMT)

The GPMT is an in vivo method for assessing the skin sensitization potential of a substance.

General Protocol:

-

Induction Phase:

-

Intradermal Induction: Guinea pigs are injected with the test substance in an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

-

Topical Induction: One week later, the same skin area is treated with a topical application of the test substance under an occlusive patch.

-

-

Challenge Phase: Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance at a different skin site.

-

Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

Signaling Pathways and Mechanisms of Toxicity

Skin Sensitization: Allergic Contact Dermatitis

This compound is a known skin sensitizer, meaning it can elicit an allergic contact dermatitis (ACD) reaction. This is a Type IV delayed-type hypersensitivity reaction. The key molecular initiating event is the covalent binding of the chemical (or its metabolite), acting as a hapten, to endogenous skin proteins to form a hapten-protein conjugate. This conjugate is then recognized as foreign by the immune system, initiating a complex signaling cascade.

Experimental Workflow for Genotoxicity Assessment

The assessment of genotoxicity typically follows a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive or inconclusive.

Conclusion

This compound presents a clear hazard in terms of acute oral toxicity and skin sensitization. The conflicting data on its genotoxicity warrants further investigation to fully characterize its potential to cause genetic damage. A significant data gap exists for its ecotoxicological profile, particularly concerning its effects on aquatic organisms. Researchers and professionals in drug development and chemical safety should exercise caution when handling this compound, implementing appropriate personal protective equipment to minimize exposure, especially via ingestion and skin contact. Further studies are recommended to address the existing data gaps and to provide a more complete understanding of the toxicological profile of this compound.

References

- 1. C.I. This compound | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contact sensitization to disperse dyes in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allergic contact dermatitis caused by the clothing dye, disperse blue 106, an important contact allergen that may be frequently missed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

Environmental Fate and Persistence of Disperse Blue 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Blue 3 (C.I. 61505; CAS 2475-46-9) is an anthraquinone (B42736) dye used in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1] Its chemical structure, 1-[(2-hydroxyethyl)amino]-4-(methylamino)anthracene-9,10-dione, imparts a stable and vibrant blue color but also contributes to its environmental persistence. This technical guide provides a comprehensive overview of the environmental fate and persistence of this compound, summarizing its physicochemical properties, degradation pathways, bioaccumulation potential, and mobility in the environment. Due to the limited availability of specific experimental data for this compound, information from structurally similar anthraquinone dyes and predictions from validated quantitative structure-activity relationship (QSAR) models are included to provide a more complete assessment. This guide also details standardized experimental protocols for evaluating the key environmental fate parameters of this and similar compounds.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. The properties of this compound indicate a hydrophobic substance with low water solubility, suggesting a tendency to partition from the water column into sediment and biota.

| Property | Value | Reference/Method |

| Chemical Formula | C₁₇H₁₆N₂O₃ | [2] |

| Molecular Weight | 296.32 g/mol | [2] |

| Appearance | Navy blue powder | [1] |

| Water Solubility | Insoluble | [1] |

| Melting Point | 187 °C | ChemBK |

| log Kow (Octanol-Water Partition Coefficient) | 3.3 (Computed) | [2] |

| Vapor Pressure | 6.21E-15 mmHg at 25°C | ChemBK |

Environmental Fate and Persistence

The stable anthraquinone core of this compound makes it resistant to rapid degradation under typical environmental conditions. Its overall persistence is a function of biotic and abiotic degradation processes.

Degradation

Biotic Degradation: There is limited specific data on the ready biodegradability of this compound according to standard OECD guidelines. However, anthraquinone dyes are generally known to be recalcitrant to microbial degradation.[1] Studies on other disperse dyes suggest that they are not readily biodegradable.[3][4] Under anaerobic conditions, some azo dyes (a different class of dyes) can be reduced to potentially harmful aromatic amines, but the primary degradation pathway for anthraquinone dyes is often initiated by oxidative enzymes secreted by certain microorganisms, such as fungi.[5]

Abiotic Degradation:

-

Hydrolysis: Due to the stable ether and amine linkages in its structure, this compound is not expected to undergo significant hydrolysis under environmentally relevant pH conditions (pH 4-9).

-

Photodegradation: The chromophoric structure of this compound allows it to absorb light, suggesting that photodegradation in sunlit surface waters could be a potential degradation pathway. However, the efficiency of this process in the environment is not well-documented. One study demonstrated that this compound can be mineralized by 96% under specific laboratory conditions using a UV-LED/FeTiO₃ activated persulfate process, indicating its susceptibility to advanced oxidation processes.[6] However, such conditions are not representative of the natural environment. Studies on other disperse dyes have shown them to be quite resistant to light degradation in water.[7]

Bioaccumulation

Mobility and Partitioning

Due to its low water solubility and moderate hydrophobicity, this compound is expected to adsorb to suspended solids, sediments, and sludge in aquatic environments.[8] The extent of this partitioning is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimental Koc value for this compound is not available, its log Kow suggests that it will have a moderate affinity for organic matter in soil and sediment, limiting its mobility in these compartments.

Ecotoxicity

This compound is classified as "very toxic to aquatic life" (H400).[9][10] However, specific aquatic toxicity data (e.g., LC50 for fish, EC50 for daphnia) are not consistently reported in publicly available safety data sheets.[9] The ecotoxicity of the degradation products of this compound is also a concern, as some intermediates formed during dye degradation can be more toxic than the parent compound. A study on the advanced oxidation of this compound found that the final effluent had negligible toxicity to Aliivibrio fischeri.[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurately assessing the environmental fate and persistence of chemicals like this compound. The following sections describe the methodologies for key experiments based on internationally recognized OECD guidelines.

Ready Biodegradability (OECD 301)

This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial source (e.g., activated sludge) and incubated in the dark under aerobic conditions for 28 days.[11] The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption, or the production of carbon dioxide.[11] A substance is considered readily biodegradable if it meets the pass level (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test period.[11]

Methodology (based on OECD 301F - Manometric Respirometry):

-

Test System: Closed respirometer flasks containing a defined volume of mineral medium and the test substance.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, washed and suspended in the mineral medium.

-

Test Concentration: A concentration of the test substance that is not inhibitory to the microorganisms (typically 2-10 mg/L).

-

Procedure: The test substance is added to the flasks with the inoculated mineral medium. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel. The flasks are incubated at a constant temperature (e.g., 20-25°C) with continuous stirring.

-

Measurement: The consumption of oxygen is measured over 28 days using a pressure sensor.

-

Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a chemical by hydrolysis at different pH values.

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.[12] The concentration of the test substance is measured over time to determine the rate of hydrolysis.

Methodology:

-

Test System: Sterile, sealed containers (e.g., glass ampoules or vials) to prevent microbial degradation and volatilization.

-

Buffer Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Concentration: A concentration of the test substance below its water solubility limit.

-

Procedure: The test substance is added to the buffer solutions, and the containers are sealed and incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling and Analysis: At appropriate time intervals, replicate samples are taken and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC-UV/MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance versus time. The hydrolysis half-life (t₁/₂) is calculated from the first-order rate constant.

Soil Sorption/Desorption (OECD 106)

This test determines the adsorption and desorption potential of a chemical in soil, which is crucial for assessing its mobility.

Principle: A solution of the test substance is equilibrated with a soil sample of known properties (e.g., organic carbon content, pH). The concentration of the test substance in the aqueous phase is measured after equilibrium is reached, and the amount adsorbed to the soil is calculated by mass balance.

Methodology:

-

Test System: Centrifuge tubes or flasks.

-

Soil Samples: A range of well-characterized soils with varying organic carbon content and pH.

-

Test Solution: A solution of the test substance in a suitable solvent (e.g., 0.01 M CaCl₂ solution).

-

Procedure (Batch Equilibrium Method):

-

Adsorption: Known masses of soil are mixed with a known volume of the test solution at different concentrations. The mixtures are agitated for a predetermined equilibration time.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of the test substance in the aqueous phase is determined.

-

Desorption: The supernatant is replaced with a fresh solution without the test substance, and the mixture is re-equilibrated to determine the amount of desorbed substance.

-

-

Data Analysis: The soil-water partition coefficient (Kd) is calculated for each soil. The organic carbon-normalized partition coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Conclusion

This compound is a persistent organic pollutant with a high potential for partitioning to sediment and biota in the environment. Its classification as "very toxic to aquatic life" warrants careful management of its release from industrial sources. While specific experimental data on its environmental fate are limited, its structural similarity to other recalcitrant anthraquinone dyes and predictive models suggest that it is not readily biodegradable and may bioaccumulate. The use of standardized OECD test protocols is crucial for generating the necessary data to perform a comprehensive environmental risk assessment of this compound. Further research is needed to fill the existing data gaps and to better understand the long-term environmental impacts of this compound and its degradation products.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. C.I. This compound | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Disperse Red 60 - Wikipedia [en.wikipedia.org]

- 5. env.go.jp [env.go.jp]

- 6. Disperse Violet 1 | CAS 128-95-0 | LGC Standards [lgcstandards.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. eppltd.com [eppltd.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

The Dawn of Synthetic Color: A Technical History of Anthraquinone Dyes and the Rise of Disperse Blue 3

A deep dive into the chemical innovations that colored the modern world, this technical guide traces the historical development of anthraquinone (B42736) dyes, culminating in the creation of key disperse dyes like Disperse Blue 3. Tailored for researchers, scientists, and drug development professionals, this document outlines the pivotal discoveries, synthetic pathways, and evolving properties of this vital class of colorants.

The story of anthraquinone dyes is a testament to the synergy between fundamental chemical discovery and industrial innovation. From the isolation of alizarin (B75676) from madder root to the sophisticated synthesis of disperse dyes for modern synthetic fibers, the journey of these colorants mirrors the advancement of organic chemistry itself. This guide elucidates the key milestones, experimental protocols, and quantitative data that mark this fascinating history.

From Natural Pigments to Industrial Synthesis: A Timeline

The development of anthraquinone dyes spans over a century of scientific progress, driven by the need for vibrant, durable, and versatile colorants.

| Year | Milestone | Significance |

| 1835 | Anthracene, the parent compound of anthraquinone, is isolated from coal tar by French chemists Auguste Laurent and Jean-Baptiste Dumas. | Provided the fundamental building block for a new class of synthetic dyes. |

| 1868 | Carl Graebe and Carl Liebermann, German chemists, determine the chemical structure of alizarin, a natural red pigment from the madder plant, and synthesize it from anthraquinone.[1] | This was the first synthesis of a natural dye, marking a turning point in the dye industry and paving the way for the decline of natural colorants.[1] |

| 1870 | German chemists working at BASF develop a commercially viable process for the synthesis of anthraquinone dyes.[1] | This established anthraquinone dyes as a major category of industrial colorants.[1] |

| 1901 | The first commercial anthraquinone vat dyes are sold.[2] | These dyes offered exceptional lightfastness and washfastness, setting a new standard for textile dyeing.[2] |

| 1920s | The development of cellulose (B213188) acetate (B1210297) fibers creates a demand for a new class of dyes suitable for hydrophobic materials.[3][4] | Existing water-soluble dyes were ineffective on these new synthetic fibers. |

| 1922-1924 | Disperse dyes are invented to address the challenge of dyeing cellulose acetate.[3] | Initially known as "acetate dyes," these non-ionic, sparingly water-soluble dyes could penetrate and color hydrophobic fibers.[3] |

| 1936 | Yorkshire Chemicals develops the first anthraquinone disperse dye, Serisol Brilliant Blue BG, also known as C.I. This compound.[3][5] | This innovation combined the brilliant color and stability of anthraquinones with the application properties of disperse dyes.[3][5] |

| 1950s | The rise of polyester (B1180765) fibers further expands the application of disperse dyes, solidifying their importance in the textile industry.[3] | The term "disperse dyes" becomes widely adopted.[3] |

The Chemistry of Color: Synthesis of Anthraquinone and its Derivatives

The core of all anthraquinone dyes is the 9,10-anthraquinone structure. The parent anthraquinone is colorless; vibrant colors are achieved by introducing electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, at specific positions on the aromatic rings.[3][6]

The general synthetic pathway to many anthraquinone dyes begins with the synthesis of the anthraquinone core itself, followed by substitution reactions to introduce the desired functional groups.

Caption: General synthesis pathway from Anthracene to 1-Aminoanthraquinone.

A crucial intermediate in the production of many blue anthraquinone dyes is 1,4-diaminoanthraquinone. Several synthetic routes exist for its preparation.

Experimental Protocol: Synthesis of 1,4-Diaminoanthraquinone from 1-Amino-4-nitroanthraquinone

This method involves the reduction of a nitro group to an amino group.

Materials:

-

1-Amino-4-nitroanthraquinone

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

30% aqueous sodium hydroxide (B78521) solution

Procedure:

-

A mixture of 14 parts of 1-amino-4-nitroanthraquinone, 100 parts of dimethyl sulfoxide, 100 parts of water, and 7 parts of hydrazine hydrate is stirred at 40°C.[7]

-

The mixture is gradually heated to 60°C over 50 minutes.[7]

-

The pH of the reaction mass is adjusted to 9-10 by the addition of 2.7 parts of 30% aqueous sodium hydroxide solution.[7]

-

The reaction is continued at 70°C for 4 hours, or until thin-layer chromatography indicates the absence of starting material.[7]

-

The reaction mixture is poured into 800 parts of water, and the resulting precipitate is collected by filtration.[7]

-

The precipitate is washed with water until the filtrate is neutral and colorless, and then dried to yield 1,4-diaminoanthraquinone.[7]

This compound: A Landmark Anthraquinone Dye

This compound (C.I. 61505) holds a significant place in the history of synthetic dyes as the first anthraquinone-based disperse dye.[3][5] Its development opened up a new palette of brilliant and stable blue shades for the burgeoning synthetic fiber industry.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. One common approach involves the condensation of 1-bromo-4-(methylamino)anthracene-9,10-dione with ethanolamine (B43304).[8] Another method starts with the condensation of methylamine (B109427) and ethanolamine with quinizarin (B34044) (1,4-dihydroxyanthraquinone) and its leuco form, followed by oxidation.[8]

Caption: Synthesis of this compound via condensation.

Experimental Protocol: Synthesis of this compound via Condensation

Materials:

-

1-Bromo-4-(methylamino)anthracene-9,10-dione

-

Ethanolamine

-

Copper acetate (catalyst)

Procedure:

-

A mixture of 1-bromo-4-(methylamino)anthracene-9,10-dione and ethanolamine is prepared.

-

A catalytic amount of copper acetate is added to the mixture.[8]

-

The reaction is heated to promote the condensation reaction, where the ethanolamine displaces the bromine atom.[8]

-

Upon completion of the reaction, the product, this compound, is isolated and purified.

Properties of Early Anthraquinone Disperse Dyes

Anthraquinone disperse dyes are renowned for their bright colors, good chemical stability, and excellent lightfastness.[3] However, their dyeing properties and fastness can vary depending on the specific chemical structure.

| Property | This compound | General Anthraquinone Dyes |

| Color | Bright Blue | Red, Violet, Blue, Green |

| Lightfastness | Good to Excellent | Generally Excellent[9] |

| Washfastness | Moderate to Good | Good to Excellent[9] |

| Solubility | Sparingly soluble in water | Low water solubility |

| Application | Dyeing of polyester, acetate, and nylon fibers | Dyeing of hydrophobic synthetic fibers |

Note: Specific fastness ratings (on a scale of 1-8 for lightfastness and 1-5 for washfastness) are dependent on the dyeing process, fiber type, and dye concentration. Historical data with precise numerical values is often not consistently reported in early literature.

Conclusion

The historical development of anthraquinone dyes, and specifically this compound, represents a pivotal chapter in the history of synthetic chemistry and textile science. The journey from understanding the structure of natural pigments to the creation of bespoke dyes for novel synthetic fibers showcases the power of chemical innovation to meet industrial demands. The legacy of these early discoveries continues to influence the development of new colorants and functional materials, demonstrating the enduring importance of understanding the fundamental relationship between chemical structure and physical properties. Researchers today still build upon the foundational knowledge established by the pioneers of anthraquinone dye chemistry.

References

- 1. History Of Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. benchchem.com [benchchem.com]

- 4. aatcc.org [aatcc.org]

- 5. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]

- 6. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 7. 1,4-Diamino anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 8. C.I. This compound | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. news.odmya.com [news.odmya.com]

Disperse Blue 3: A Technical Guide to its Dyeing Mechanism on Polyester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 3 (C.I. 61505) is an anthraquinone-based dye widely utilized in the textile industry for coloring hydrophobic synthetic fibers, most notably polyester (B1180765).[1] Its popularity stems from its ability to produce vibrant blue shades with good fastness properties. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as a dye, focusing on its application to polyester fibers. The content herein details the physicochemical principles governing the dyeing process, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Chemical Structure:

The chemical structure of this compound is 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione.

Core Mechanism of Action: Dyeing Polyester with this compound

The dyeing of polyester with this compound is a complex process governed by the principles of disperse dyeing. This method is necessary due to the hydrophobic and crystalline nature of polyester fibers, which lack the ionic sites found in natural fibers that would readily attract charged dye molecules.[3][4] The overall mechanism can be broken down into several key stages:

-

Dispersion in the Dyebath: this compound is sparingly soluble in water. Therefore, it is finely ground and mixed with dispersing agents to form a stable aqueous dispersion.[3]

-

Adsorption onto the Fiber Surface: The dispersed dye particles move from the dyebath to the surface of the polyester fiber. This process is influenced by factors such as temperature and the presence of auxiliary chemicals.[4]

-

Diffusion into the Fiber Matrix: At elevated temperatures (typically 120-130°C under pressure), the amorphous regions of the polyester fiber swell, allowing the smaller, non-ionic this compound molecules to diffuse into the fiber's internal structure.[3][5]

-

Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place primarily by non-ionic intermolecular forces, such as van der Waals forces and hydrophobic interactions, with the polyester polymer chains.[2][6]

The following diagram illustrates the general workflow of the disperse dyeing process for polyester.

Caption: General workflow of the disperse dyeing process for polyester fibers.

Quantitative Data: Dyeing Kinetics and Thermodynamics

Table 1: Parameters for Dyeing Kinetics of Disperse Dyes on Polyester

| Parameter | Symbol | Typical Range of Values | Significance |

| Rate Constant of Dyeing | k | Varies with temperature | Indicates the speed of the dyeing process. |

| Half-dyeing Time | t₁/₂ | Varies with temperature | The time required to achieve 50% of the equilibrium dye uptake. |

| Diffusion Coefficient | D | 10⁻¹⁰ - 10⁻¹² cm²/s | Measures the rate of dye diffusion within the fiber. |

| Activation Energy of Dyeing | Eₐ | 37 - 59 kcal/mol | The minimum energy required for the dyeing reaction to occur.[5] |

Table 2: Thermodynamic Parameters for Disperse Dyeing of Polyester

| Parameter | Symbol | Typical Range of Values | Significance |

| Standard Affinity | Δμ° | Negative values | Indicates the spontaneity of the dye transfer from the dyebath to the fiber. |

| Enthalpy of Dyeing | ΔH° | Generally positive | Indicates that the dyeing process is endothermic and favored by higher temperatures. |

| Entropy of Dyeing | ΔS° | Generally positive | Indicates an increase in the randomness of the system as the dye moves from the aqueous phase to the fiber. |

Table 3: Adsorption Isotherm Parameters for Disperse Dyes on Polyester

| Isotherm Model | Parameters | Significance |

| Langmuir | qₘ (maximum adsorption capacity), Kₗ (Langmuir constant) | Assumes monolayer adsorption onto a homogeneous surface. |

| Freundlich | Kբ (Freundlich constant), n (heterogeneity factor) | Describes multilayer adsorption on a heterogeneous surface. |

| Nernst | K (partition coefficient) | Describes the distribution of the dye between the fiber and the dyebath at equilibrium.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dyeing mechanism of disperse dyes like this compound on polyester.

Determination of Dyeing Kinetics

This protocol outlines the procedure to measure the rate of dye uptake by polyester fabric.

Materials:

-

Polyester fabric swatches

-

This compound dye

-

Dispersing agent

-

Acetic acid (for pH adjustment)

-

High-temperature dyeing apparatus (e.g., a laboratory dyeing machine)

-

UV-Visible Spectrophotometer

-

Dimethylformamide (DMF)

Procedure:

-

Dye Bath Preparation: Prepare a dyebath containing a known concentration of this compound, a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5 with acetic acid.

-

Dyeing Process:

-

Introduce a pre-weighed polyester fabric swatch into the dyebath at a specific liquor ratio (e.g., 1:50).

-

Raise the temperature of the dyebath to the desired dyeing temperature (e.g., 130°C) at a controlled rate.[4]

-

At specific time intervals (e.g., 15, 30, 60, 90, 120 minutes), remove an aliquot of the dyebath.

-

-

Dye Concentration Measurement:

-

Measure the absorbance of the withdrawn dyebath samples at the wavelength of maximum absorbance (λmax) for this compound using a UV-Visible spectrophotometer.

-

Determine the concentration of the dye in the dyebath at each time point using a pre-established calibration curve.

-

-

Calculation of Dye Uptake: Calculate the amount of dye adsorbed by the fabric at each time point using the change in dyebath concentration.

-

Data Analysis: Plot the dye uptake as a function of time to determine the dyeing rate curve and calculate kinetic parameters such as the rate constant and half-dyeing time.

Determination of Adsorption Isotherms

This protocol describes the procedure to study the equilibrium relationship between the dye concentration in the dyebath and on the fiber.

Materials:

-

Polyester fabric swatches

-

This compound dye

-

Dispersing agent

-

Acetic acid

-

Constant temperature water bath or dyeing machine

-

UV-Visible Spectrophotometer

-

Dimethylformamide (DMF)

Procedure:

-

Dye Bath Preparation: Prepare a series of dyebaths with varying initial concentrations of this compound. Maintain a constant pH (e.g., 4.5) and dispersing agent concentration.

-

Equilibrium Dyeing:

-

Introduce pre-weighed polyester fabric swatches into each dyebath.

-

Maintain the dyebaths at a constant temperature (e.g., 130°C) for a sufficient time to ensure equilibrium is reached (typically several hours).[8]

-

-

Measurement of Equilibrium Concentrations:

-

After equilibrium, measure the final concentration of the dye remaining in each dyebath ([Dye]solution) using a UV-Visible spectrophotometer.

-

Extract the dye from the dyed fabric swatches using a known volume of DMF.[7]

-

Measure the concentration of the extracted dye ([Dye]fiber) using a UV-Visible spectrophotometer.

-

-

Data Analysis: Plot [Dye]fiber versus [Dye]solution to generate the adsorption isotherm. Fit the experimental data to the Langmuir, Freundlich, and Nernst isotherm models to determine the respective parameters.

The following diagram illustrates the experimental workflow for determining adsorption isotherms.

Caption: Experimental workflow for determining adsorption isotherms.

Signaling Pathways and Logical Relationships

The interaction between this compound and polyester is primarily a physical process rather than a biological signaling pathway. The logical relationship governing the dyeing process is based on the principles of mass transfer and thermodynamics. The following diagram illustrates the key relationships.

Caption: Logical relationships of factors influencing the disperse dyeing process.

Conclusion

The mechanism of action of this compound as a dye for polyester fibers is a multi-step physical process involving dispersion, adsorption, diffusion, and fixation. The dyeing process is significantly influenced by temperature, pH, and the use of dispersing agents. While specific quantitative kinetic and thermodynamic data for this compound remains a subject for more focused research, the principles outlined in this guide, based on analogous disperse dyes, provide a robust framework for understanding and optimizing its application. The experimental protocols detailed herein offer a practical approach for researchers to further investigate the dyeing characteristics of this compound and other disperse dyes on synthetic fibers.

References

- 1. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. textilelearner.net [textilelearner.net]

- 4. Kinetics of Low Temperature Polyester Dyeing with High Molecular Weight Disperse Dyes by Solvent Microemulsion and AgroSourced Auxiliaries [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Disperse Blue 3 IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Disperse Blue 3, a synthetic anthraquinone (B42736) dye. It covers its chemical identity, physicochemical properties, and analytical methodologies.

Chemical Identity

-

IUPAC Name: 1-(2-hydroxyethylamino)-4-(methylamino)anthracene-9,10-dione[1][2]

-

Synonyms: this compound is known by a multitude of trade names and identifiers. Some of the most common synonyms include:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 2475-46-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₇H₁₆N₂O₃ | [1][2][3][5] |

| Molecular Weight | 296.32 g/mol | [2][5] |

| Exact Mass | 296.1161 g/mol | [1] |

| Appearance | Navy blue powder | [6] |

| Melting Point | 187°C | [7] |

| Boiling Point | 437.92°C (estimate) | [7] |

| Flash Point | 312.8°C | [7] |

| Water Solubility | Insoluble | [7][8] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol, and benzene; slightly soluble in carbon tetrachloride. | [3][7] |

| λmax | 594 nm, 640 nm | [9] |

Experimental Protocols

Analytical Methods for Dye Identification and Quantification

The analysis of this compound, particularly in textiles and wastewater, is crucial for quality control and environmental monitoring. The German DIN 54231 standard procedure outlines methods for the analysis of disperse dyes. Commonly employed techniques include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), often coupled with various detectors.

3.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound.

-

Principle: The dye is extracted from the sample matrix using a suitable solvent. The extract is then injected into an HPLC system. The separation is achieved on a stationary phase (e.g., a C18 column) with a mobile phase gradient.

-

Detection:

-

Photodiode Array (PDA) Detection: Allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment.

-

Mass Spectrometry (MS) Detection: Provides mass-to-charge ratio information, offering high confidence in compound identification and the ability to analyze co-eluting components. The mass spectrum for this compound would show a base peak at m/z 297.

-

-

Application: This method is suitable for determining the presence and concentration of this compound in various samples, including textiles and wastewater. It can also be used for impurity analysis.

3.1.2. Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective method for the qualitative analysis of this compound.

-

Principle: A concentrated extract of the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable solvent system. The separation is based on the differential partitioning of the dye between the stationary and mobile phases.

-

Detection: The separated spots can be visualized under UV light or by using a densitometer.

-

Application: TLC is primarily used for the rapid screening and identification of this compound in samples.

Toxicological Assessment

While comprehensive toxicological data for this compound is limited, with many safety data sheets reporting "no data available" for several endpoints, it is classified as harmful if swallowed and may cause an allergic skin reaction.[3][6] Disperse dyes as a class are known to be potential skin sensitizers.[7]

Manufacturing Process

The synthesis of this compound can be achieved through two primary methods.[2]

Caption: Synthesis routes for this compound.

The first method involves the condensation of methylamine and ethanolamine with quinizarin and leuco-quinizarin, followed by an oxidation step.[2] The second method utilizes the condensation of 1-bromo-4-methylaminoanthraquinone with ethanolamine in the presence of a copper acetate catalyst.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. C.I. This compound | C17H16N2O3 | CID 17191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. sdc.org.uk [sdc.org.uk]

- 8. This compound | CAS 2475-46-9 | LGC Standards [lgcstandards.com]

- 9. Exclusion of Disperse Orange 3 From the Textile Dye Mix Present in the Baseline Patch-Test Series: A Study by the International Contact Dermatitis Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Disperse Blue 3 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Disperse Blue 3 (CAS No. 2475-46-9), a common anthraquinone-based dye. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |